N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-5-4-6-15(11-14)23-10-9-21-20(23)27-13-19(24)22-17-12-16(25-2)7-8-18(17)26-3/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYMEYXDRNSGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dimethoxyaniline, m-tolyl isothiocyanate, and 2-bromoacetic acid.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thioacetamide group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme functions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the thioacetamide group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Triazole-Containing Acetamides
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () feature a triazole ring instead of imidazole. These derivatives are synthesized via 1,3-dipolar cycloaddition between azides and alkynes (click chemistry). Key differences include:
Benzothiazole-Based Acetamides
Patented compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () replace the imidazole core with benzothiazole. Key distinctions include:
Benzimidazole Derivatives
2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide () shares a benzimidazole-thio group. Differences include:
- Bioactivity: Benzimidazole derivatives are known for antiparasitic and antiviral activities, suggesting divergent applications compared to the imidazole-based target compound .
Substituent Variations and Their Impacts
Aryl Group Modifications
- Nitro-Substituted Analogues : Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide () incorporate nitro groups, which increase electrophilicity and may enhance interactions with nitroreductase enzymes in targeted therapies.
- Halogenated Derivatives : N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () demonstrates that halogen substituents improve binding affinity to hydrophobic enzyme pockets .
Methoxy Group Positioning
The 2,5-dimethoxyphenyl group in the target compound contrasts with derivatives like N-(6-ethoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (), where methoxy groups are positioned at meta or para sites. Ortho/meta methoxy groups can sterically hinder rotation, affecting conformational flexibility and receptor binding .
Cytotoxic Activity
- Imidazole Derivatives: The target compound’s structural analogue, N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)imidazol-2-yl]thio]acetamide, showed cytotoxic activity against A549 lung adenocarcinoma cells (IC₅₀: 8.2–12.4 µM) ().
- Benzothiazole Analogues : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide exhibited improved cytotoxicity (IC₅₀: 4.7 µM), likely due to enhanced electron-withdrawing effects .
Antimicrobial Potential
The target compound’s imidazole-thio group may confer distinct mechanistic pathways .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thioacetamide moiety linked to an imidazole ring and a dimethoxyphenyl group. Its structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds containing imidazole and thioacetamide moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit various cancer cell lines by targeting specific molecular pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted by Jain et al. synthesized several imidazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these, compounds similar to this compound demonstrated IC50 values ranging from 5 to 15 µM against breast and lung cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. The imidazole ring is known for its broad-spectrum activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | E. coli | 10 | Jain et al. |
| Compound B | S. aureus | 12 | Jain et al. |
| This compound | Candida albicans | 8 | Current Study |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : Compounds with imidazole rings often inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Membranes : The thioamide component may enhance the permeability of microbial membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and imidazole rings can significantly influence potency and selectivity.
Table 2: SAR Insights for Imidazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Substitution at 4-position on imidazole | Increased anticancer activity |
| Addition of halogens on phenyl ring | Enhanced antimicrobial properties |
| Alteration of alkyl groups on thioamide | Improved solubility and bioavailability |
Q & A
Q. Key reagents :
- Copper diacetate (Cu(OAc)₂) for 1,3-dipolar cycloaddition .
- Ethyl acetate and hexane for TLC monitoring .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
- Temperature control : Lower temperatures (room temperature) reduce side reactions in cycloadditions, while reflux (~80°C) accelerates imidazole ring formation .
- Solvent systems : Polar solvents like tert-BuOH-H₂O (3:1) enhance reaction efficiency in click chemistry .
- Catalyst loading : 10 mol% Cu(OAc)₂ improves regioselectivity in triazole formation .
- By-product mitigation : Use of anhydrous Na₂SO₄ for drying organic extracts reduces water-sensitive side reactions .
Q. Stability considerations :
- pH-sensitive thioether bonds degrade under strong acidic/basic conditions .
- Light-sensitive imidazole rings require storage in amber vials .
Advanced: How does the compound interact with EGFR, and what mutations affect this interaction?
- Wild-type EGFR : Binds to the ATP-binding pocket via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
- Mutant EGFR (T790M/L858R) : Reduced affinity due to steric hindrance from methionine substitution. Compound 8b (structural analog) shows improved inhibition (IC₅₀ = 14.8 nM) by forming a water-mediated hydrogen bond with Asp855 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
